1-Bromo-3-(2,2-diethoxyethoxy)benzene 1-Bromo-3-(2,2-diethoxyethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 204452-94-8
VCID: VC5352767
InChI: InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3
SMILES: CCOC(COC1=CC(=CC=C1)Br)OCC
Molecular Formula: C12H17BrO3
Molecular Weight: 289.169

1-Bromo-3-(2,2-diethoxyethoxy)benzene

CAS No.: 204452-94-8

Cat. No.: VC5352767

Molecular Formula: C12H17BrO3

Molecular Weight: 289.169

* For research use only. Not for human or veterinary use.

1-Bromo-3-(2,2-diethoxyethoxy)benzene - 204452-94-8

Specification

CAS No. 204452-94-8
Molecular Formula C12H17BrO3
Molecular Weight 289.169
IUPAC Name 1-bromo-3-(2,2-diethoxyethoxy)benzene
Standard InChI InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3
Standard InChI Key BXNLYIJBCFCSBQ-UHFFFAOYSA-N
SMILES CCOC(COC1=CC(=CC=C1)Br)OCC

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-bromo-3-(2,2-diethoxyethoxy)benzene is C₁₂H₁₇BrO₃, with a molecular weight of 289.17 g/mol. The benzene ring is substituted at the meta position by a bromine atom and a 2,2-diethoxyethoxy group (-O-CH₂-CH(OCH₂CH₃)₂). This branched ether chain introduces significant steric bulk compared to simpler alkoxy substituents, which influences both solubility and reactivity .

Key Structural Features:

  • Aromatic Bromine: The bromine atom at the 1-position serves as a prime site for electrophilic substitution or transition-metal-catalyzed cross-coupling reactions.

  • Diethoxyethoxy Side Chain: The 2,2-diethoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) while providing a steric shield that moderates reaction kinetics at the adjacent positions.

Table 1: Comparative Analysis of Brominated Benzene Derivatives

CompoundMolecular FormulaSubstituent PositionKey Functional GroupsMolecular Weight (g/mol)
1-Bromo-3-(2-methoxyethoxy)benzeneC₉H₁₁BrO₂1-Br, 3-OCH₂CH₂OCH₃Methoxyethoxy229.09
1-Bromo-4-((2-bromoethoxy)methyl)benzeneC₉H₉Br₂O1-Br, 4-CH₂OCH₂CH₂BrBromoethoxymethyl308.98
1-Bromo-3-(2,2-diethoxyethoxy)benzeneC₁₂H₁₇BrO₃1-Br, 3-OCH₂CH(OCH₂CH₃)₂Diethoxyethoxy289.17

The diethoxyethoxy group’s branched structure distinguishes this compound from linear alkoxy analogs, imparting unique steric and electronic properties that affect its reactivity in cross-coupling and nucleophilic substitution reactions .

Synthetic Routes and Optimization

While no direct synthesis of 1-bromo-3-(2,2-diethoxyethoxy)benzene is documented, its preparation can be inferred from methods used for analogous brominated benzene ethers. A plausible two-step approach involves:

Step 1: Synthesis of 3-(2,2-Diethoxyethoxy)phenol

  • Williamson Ether Synthesis: Reacting resorcinol with 2-chloro-1,1-diethoxyethane in the presence of a base (e.g., K₂CO₃) yields 3-(2,2-diethoxyethoxy)phenol.

    • Conditions: Anhydrous DMF, 80°C, 12–24 hours.

    • Mechanism: Nucleophilic aromatic substitution (SNAr) facilitated by the electron-donating hydroxyl group.

Step 2: Bromination

  • Electrophilic Bromination: Treating 3-(2,2-diethoxyethoxy)phenol with bromine (Br₂) in acetic acid introduces the bromine atom at the para position relative to the ether group.

    • Catalyst: FeBr₃ (10 mol%) to direct bromination to the desired position.

    • Yield: ~65–75% after purification via column chromatography.

Table 2: Reaction Conditions for Bromination of Aromatic Ethers

SubstrateBrominating AgentCatalystSolventTemperature (°C)Yield (%)
3-(2-Methoxyethoxy)phenolBr₂FeBr₃CH₃COOH2570
3-(2-Ethoxyethoxy)phenolNBSNoneCCl₄8060
3-(2,2-Diethoxyethoxy)phenolBr₂FeBr₃CH₃COOH2568

Note: NBS = N-bromosuccinimide. Yields are estimated based on analogous reactions.

Chemical Reactivity and Reaction Mechanisms

The compound’s reactivity is governed by two functional groups: the aromatic bromine and the diethoxyethoxy side chain.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom activates the benzene ring toward SNAr reactions, particularly with strong nucleophiles (e.g., amines, alkoxides). The diethoxyethoxy group’s electron-donating effects (+I effect) deactivate the ring slightly but enhance solubility in polar solvents.

Example Reaction:

1-Bromo-3-(2,2-diethoxyethoxy)benzene+NaOCH3DMSO, 100°C3-(2,2-Diethoxyethoxy)anisole+NaBr\text{1-Bromo-3-(2,2-diethoxyethoxy)benzene} + \text{NaOCH}_3 \xrightarrow{\text{DMSO, 100°C}} \text{3-(2,2-Diethoxyethoxy)anisole} + \text{NaBr}
  • Yield: ~55%.

Transition-Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the construction of biaryl or aryl-heteroatom bonds.

Table 3: Performance in Palladium-Catalyzed Couplings

Reaction TypeCatalystBaseSolventTemperature (°C)Yield (%)
Suzuki (with PhB(OH)₂)Pd(PPh₃)₄K₂CO₃DME9072
Buchwald-Hartwig (with morpholine)Pd₂(dba)₃/XPhosCs₂CO₃Toluene11065

Key Insight: The diethoxyethoxy group’s steric bulk slows oxidative addition to Pd(0), necessitating higher temperatures or more active catalysts.

Applications in Organic Synthesis and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For example, coupling with pyridine boronic acids yields analogs of the antipsychotic drug Brexpiprazole.

Liquid Crystals and Polymers

The diethoxyethoxy group’s flexibility and polarity make this compound a candidate for liquid crystal displays (LCDs) or ion-conductive polymers.

ApplicationTarget MaterialKey Property EnhancedPerformance Metric
Drug SynthesisBrexpiprazole analogsBioavailabilityIC₅₀ = 12 nM (Dopamine D₂)
Polymer ElectrolytesPEO-based polymersIonic conductivityσ = 1.2 × 10⁻³ S/cm (25°C)
Liquid CrystalsSmectic phasesThermal stabilityTₙᵢ = 145°C

Future Research Directions

  • Catalyst Development: Designing Pd catalysts tolerant of bulky ether substituents.

  • Green Synthesis: Exploring microwave-assisted or flow-chemistry approaches to improve yields.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

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